8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound features a unique triazine core structure, which is characterized by its stability and versatility in chemical reactions. The presence of bromine and chlorine substituents at specific positions enhances its reactivity and potential applications in various scientific fields.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions. It falls under the category of heterocyclic compounds, specifically triazine derivatives, which are known for their biological activity and applications in medicinal chemistry. Its molecular formula is with a molecular weight of 303.54 g/mol .
The synthesis of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine can be achieved through several methodologies:
The synthesis often includes multi-step processes where:
The molecular structure of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.54 g/mol |
| IUPAC Name | 8-Bromo-4-chloro-pyrazolo[1,5-a][1,3,5]triazine |
| InChI | InChI=1S/C9H8BrClN4O/c1-4-5(10)6-12-7(9(16)2-3-9)13-8(11)15(6)14-4/h16H |
| Canonical SMILES | CC1=NN2C(=C1Br)N=C(N=C2Cl)C3(CC3)O |
This structure highlights the complex arrangement of atoms within the compound and emphasizes the presence of halogen substituents which significantly influence its chemical properties.
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine participates in several chemical reactions:
These reactions often require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.
The mechanism by which 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate target activity:
The physical properties of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine include:
Key chemical properties include:
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7